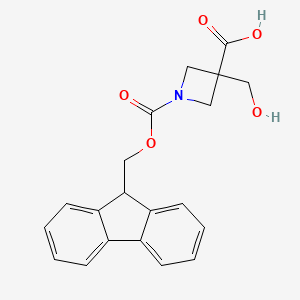

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Beschreibung

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a specialized azetidine derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is substituted at the 3-position with both a hydroxymethyl (-CH$_2$OH) and a carboxylic acid (-COOH) group. This dual functionality renders the compound valuable in peptide synthesis and medicinal chemistry, particularly for introducing constrained geometries or sites for further modification . The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, making the compound compatible with solid-phase peptide synthesis (SPPS) protocols .

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-20(18(23)24)10-21(11-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,22H,9-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXVGFGHBFPENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the azetidine ring followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The hydroxymethyl group is then introduced through a series of reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. The hydroxymethyl and carboxylic acid groups can participate in various biochemical pathways, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related azetidine and oxetane derivatives, focusing on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Fmoc-Protected Azetidine/Oxetane Derivatives

Key Comparison Points:

Substituent Effects: The hydroxymethyl group in the target compound provides a primary alcohol for ether/ester formation, offering greater versatility in post-synthetic modifications compared to the hydroxyl group in the 3-hydroxy analog . The ethynyl group in the ethynyl derivative (C${21}$H${17}$NO$_4$) enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in the hydroxymethyl variant .

The ethynyl-substituted derivative (C${21}$H${17}$NO$_4$) is more lipophilic, favoring membrane permeability in prodrug designs .

Synthetic Utility :

- Fmoc-protected azetidines are widely used in SPPS due to their stability under acidic conditions and ease of deprotection .

- The hydroxymethyl group allows for orthogonal functionalization (e.g., glycosylation or PEGylation), enhancing the compound’s utility in bioconjugation .

Safety and Handling: Fmoc-protected compounds generally require precautions against skin/eye irritation and respiratory sensitization. For example, 3-((Fmoc)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9) is classified under GHS hazard codes H315 (skin irritation) and H319 (eye irritation) . Similar handling protocols apply to the target compound.

Biologische Aktivität

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid, commonly known as Fmoc-Hydroxymethyl-Azetidine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 379.41 g/mol. The presence of the azetidine ring contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Azetidine derivatives have been studied for their antimicrobial properties. Research indicates that modifications in the azetidine structure can significantly influence their biological activity.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid | Antibacterial | 1.25 - 6.25 μg/mL |

| Other azetidine derivatives | Antifungal | 6.25 - 12.5 μg/mL |

| Isoniazid (standard) | Antitubercular | Varies |

Studies have shown that compounds with nitro groups exhibit higher antibacterial activity compared to those with chloro or bromo substitutions . The effectiveness of Fmoc-Hydroxymethyl-Azetidine against various strains indicates its potential as a lead compound for developing new antimicrobial agents.

2. Anti-inflammatory Activity

Azetidine derivatives also exhibit anti-inflammatory properties. The compound has been tested for its ability to inhibit inflammatory markers, showing promising results in vitro.

| Compound | Activity Type | Inhibition Rate |

|---|---|---|

| 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid | Anti-inflammatory | High |

| Other derivatives (varied substitutions) | Anti-inflammatory | Moderate to low |

In vitro assays demonstrated that Fmoc-Hydroxymethyl-Azetidine significantly reduced the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

3. Anticancer Activity

Recent studies have explored the anticancer potential of azetidine derivatives. The compound's structure allows it to interact with cellular targets involved in tumor progression.

| Study Reference | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| [Study A] | MCF-7 (breast cancer) | 15 |

| [Study B] | HeLa (cervical cancer) | 20 |

In these studies, Fmoc-Hydroxymethyl-Azetidine exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted on various azetidine derivatives, including Fmoc-Hydroxymethyl-Azetidine, assessed their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a notable inhibitory effect on bacterial growth, supporting its use as a scaffold for further antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In an investigation into the anti-inflammatory mechanisms of azetidine derivatives, Fmoc-Hydroxymethyl-Azetidine was shown to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory mediators. This suggests a potential therapeutic application in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.